molecular formula C14H13ClN2O2 B8263448 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride

Numéro de catalogue: B8263448
Poids moléculaire: 276.72 g/mol
Clé InChI: QRDGBFIQWNWESP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The IUPAC name for the base compound is 4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile , with the hydrochloride salt form denoted as 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride . The systematic name reflects the following structural features:

  • A benzonitrile core (cyanophenyl group) at the para position.
  • A phenoxy linker substituted with an amino group (-NH₂) at the para position and a hydroxymethyl group (-CH₂OH) at the meta position relative to the oxygen atom.

Isomeric Considerations :

  • Positional Isomerism : The placement of the amino and hydroxymethyl groups on the phenoxy ring is critical. Alternative substitution patterns (e.g., 3-amino-4-hydroxymethyl) would constitute distinct isomers.
  • Tautomerism : The hydroxymethyl group may exhibit limited tautomeric behavior, though the aromatic system and ionic hydrochloride form stabilize the canonical structure.

Molecular Geometry and Conformational Analysis

The molecular formula is C₁₄H₁₂N₂O₂·HCl , with a molar mass of 276.72 g/mol . Key geometric parameters inferred from analogous benzonitrile derivatives include:

Parameter Value/Description Source
C≡N Bond Length ~1.14 Å (typical for nitriles)
C-O Bond Length ~1.36 Å (phenoxy ether linkage)
Dihedral Angle ~85° between aromatic rings

The SMILES notation (C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl) reveals a near-perpendicular orientation between the two aromatic rings, minimizing steric hindrance. Conformational flexibility arises from rotation around the ether oxygen, though intramolecular hydrogen bonding between the -NH₂ and -CH₂OH groups may restrict motion.

Hydrogen Bonding Patterns in Protonated Form

As a hydrochloride salt, the compound exhibits distinct hydrogen bonding interactions:

  • Ionic Interaction : The amino group (-NH₂) is protonated to -NH₃⁺, forming an ionic bond with the chloride anion (Cl⁻).
  • Intermolecular Hydrogen Bonds :
    • Hydroxymethyl (-CH₂OH) acts as a donor to Cl⁻ (O-H···Cl⁻).
    • Aryl C-H groups may engage in weak C-H···N≡C interactions, as observed in related benzonitriles.

These interactions contribute to the compound’s solid-state stability , necessitating storage under inert conditions to prevent hygroscopic degradation.

Comparative Structural Analysis with Benzonitrile Derivatives

The structural features of 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride were compared to three analogous compounds:

Compound Key Differences Hydrogen Bonding
4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile -OH instead of -NH₂; neutral form O-H···O and O-H···N≡C interactions
4-[3-(Hydroxymethyl)phenoxy]benzonitrile No amino group; neutral form C-H···N≡C interactions
4-(4-Cyanobenzoylmethyl)benzonitrile Ketone linker instead of ether C-H···O and C-H···N≡C interactions

The protonated amino group in the target compound enhances water solubility relative to neutral analogs, while the hydroxymethyl group provides additional sites for derivatization.

Propriétés

IUPAC Name

4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDGBFIQWNWESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of 4-Cyanophenol Derivatives

4-Cyanophenol is typically synthesized via cyanation of 4-bromophenol using copper(I) cyanide (CuCN) in polar aprotic solvents such as dimethylformamide (DMF) at 120–175°C under inert atmosphere. Alternative methods employ Zn(CN)₂ with palladium catalysis for improved regioselectivity. Yields range from 70–85%, with purity confirmed by melting point (mp 164–166°C) and 1H^1H-NMR.

Table 1: Cyanation Reaction Conditions for 4-Cyanophenol Synthesis

ReagentSolventTemperature (°C)Time (h)Yield (%)
CuCNDMF120–1754–871
Zn(CN)₂/Pd(0)NMP100–120682

Synthesis of 4-Bromo-3-(hydroxymethyl)phenol

Bromination of 3-(hydroxymethyl)phenol is achieved using bromine in dichloromethane at 0–20°C, yielding 4-bromo-3-(hydroxymethyl)phenol. The hydroxymethyl group is stabilized by avoiding strong acids or bases that could induce dehydration.

Key Reaction Parameters:

  • Bromine stoichiometry : 1.1–1.2 equivalents to minimize di-substitution.

  • Workup : Precipitation in ethyl acetate at -10°C for 12 h ensures high purity (mp 170–171°C).

Etherification: Coupling 4-Cyanophenol and 4-Bromo-3-(hydroxymethyl)phenol

The ether bond is formed via Ullmann coupling using copper(I) iodide as a catalyst in DMF at 150°C. Alternatively, a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF achieves comparable yields (75–80%).

Table 2: Etherification Methods Comparison

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)
Ullmann CouplingCuI, 1,10-phenDMF15078
MitsunobuDEAD, PPh₃THF2582

Introduction of the Amino Group

Halogen-to-Amine Conversion

The bromine atom in 4-bromo-3-(hydroxymethyl)phenoxybenzonitrile is replaced via palladium-catalyzed amination using ammonia or benzophenone imine. Optimal conditions involve Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C. Deprotection of the imine intermediate with HCl yields the primary amine.

Critical Parameters:

  • Catalyst system : Pd(OAc)₂/Xantphos for enhanced stability.

  • Ammonia source : Benzophenone imine avoids gaseous NH₃ handling.

Nitro Reduction Pathway

An alternative route involves nitration followed by reduction. Nitration of 3-(hydroxymethyl)phenol at the 4-position, followed by catalytic hydrogenation (H₂, Pd/C) in ethanol, affords the amine. This method avoids halogenation but requires careful control of nitration regioselectivity.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol or ethyl acetate to precipitate the hydrochloride salt. Excess acid is neutralized with piperidine, and the product is isolated via cooling-induced crystallization.

Characterization Data:

  • Melting Point : 164–166°C.

  • 1H^1H-NMR (DMSO-d₆) : δ 7.0 (d, J=8.0 Hz, 1H), 6.9 (s, 1H), 6.65 (d, J=8.0 Hz, 1H).

Optimization and Scale-Up Considerations

Protective Group Strategies

  • t-BOC Protection : The amino group is protected as a carbamate during etherification to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine.

  • Hydroxymethyl Stabilization : Acetylation of the hydroxymethyl group as an acetate ester prevents oxidation during high-temperature steps.

Solvent and Temperature Effects

  • DMF vs. NMP : N-methylpyrrolidone (NMP) offers higher boiling points (202°C) for prolonged reactions but requires rigorous drying.

  • Cryogenic Workup : Cooling to -10°C improves precipitation efficiency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 4-(4-Carboxy-3-(hydroxymethyl)phenoxy)benzonitrile.

    Reduction: 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Applications

The compound is primarily recognized for its role in biochemical assays and synthesis processes. It has been utilized in the development of fluorescent-labeled compounds, which are essential for visualizing biological interactions under fluorescence microscopy.

Case Study: Fluorescent Labeling

  • Objective : To synthesize fluorescent-labeled bisbenzamidine using 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride.
  • Methodology : The compound is reacted with a fluorescent dye in a controlled environment using dimethyl sulfoxide as a solvent.
  • Results : The resulting product demonstrated specific binding to DNA and proteins, enabling enhanced visualization techniques for biological studies.

Pharmacological Applications

In the realm of drug development, 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride serves as a precursor for novel small-molecule drugs. Its structural versatility allows it to interact with various biochemical targets, making it a subject of interest in medicinal chemistry.

Case Study: Drug Development

  • Objective : To explore the potential of the compound as a small-molecule drug candidate.
  • Findings : Research indicates that this compound can modulate biological pathways, particularly those involving receptor interactions. It has shown promise in inhibiting specific enzymatic pathways, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

Table of Applications

Application AreaSpecific Use CaseResults/Findings
BiochemistrySynthesis of fluorescent-labeled compoundsEnhanced visualization of DNA/protein binding
PharmacologyPrecursor for small-molecule drugsModulation of receptor interactions
Drug DevelopmentInvestigating biological activityPotential therapeutic applications

Mécanisme D'action

The mechanism of action of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name CAS No. Molecular Formula Substituents Key Applications/Properties
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile 906673-45-8 C₁₄H₁₀BrNO₂ Bromo, hydroxymethyl, phenoxy Intermediate in crisaborole synthesis; bromine enhances electrophilic reactivity
4-(Aminomethyl)benzonitrile hydrochloride 15996-76-6 C₈H₉ClN₂ Aminomethyl Used in peptide coupling; hydrochloride salt improves solubility
4-(4-(Dimethylamino)-1-hydroxy-1-phenylbutyl)-3-hydroxymethyl)benzonitrile hydrochloride (Citalopram intermediate) 1187671-15-3 C₂₀H₂₄N₂O₂ Dimethylamino, hydroxymethyl, phenyl Intermediate in citalopram synthesis; tertiary amino group influences CNS activity
4-Amino-3,5-dimethylbenzonitrile 21436-98-6 C₉H₁₀N₂ Amino, dimethyl Structural analog with steric hindrance from methyl groups; impacts binding affinity
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (in 906673-45-8) increases electrophilicity, whereas amino groups (e.g., 15996-76-6) enhance nucleophilicity, affecting reaction pathways in synthesis .
  • Hydrophilicity: The hydroxymethyl group in 1187671-15-3 improves water solubility compared to non-polar analogs like 21436-98-6 .
  • Pharmacological Relevance: The dimethylamino group in 1187671-15-3 is critical for serotonin reuptake inhibition in citalopram, unlike simpler aminomethyl derivatives .

Analytical Behavior and Stability

Table 2: Chromatographic Retention Times ()
Compound Retention Time (min)
Rilpivirine Hydrochloride 1.00
Impurity-A (4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile) 11.90
Impurity-F ((2E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride) 27.12
  • Polarity Trends : Longer retention times (e.g., Impurity-F at 27.12 min) correlate with lower polarity due to hydrophobic substituents like acrylonitrile .
  • Stability : Hydrochloride salts (e.g., 15996-76-6) exhibit enhanced stability under acidic conditions compared to free bases .
Table 3: Pricing and Availability ()
Compound Supplier Quantity Price
1187671-15-3 (Citalopram intermediate) TRC 10 mg $165
1187671-15-3 (Citalopram intermediate) TRC 50 mg $715
  • Cost Drivers : Complex multi-step synthesis (e.g., 1187671-15-3) increases costs compared to simpler analogs like 15996-76-6 .
  • Storage Requirements : Hydrochloride salts (e.g., 15996-76-6) often require refrigeration to prevent degradation, unlike neutral nitriles .

Activité Biologique

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride can be represented as follows:

  • IUPAC Name : 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride
  • Molecular Formula : C14H14ClN2O2
  • Molecular Weight : 274.73 g/mol

Anticancer Properties

Research indicates that compounds similar to 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives containing phenoxy and benzonitrile groups can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

CompoundCancer TypeIC50 (µM)Mechanism of Action
4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrileBreast Cancer10.5Induces apoptosis via caspase activation
Similar Phenoxy DerivativeLung Cancer8.2Inhibits PI3K/Akt signaling pathway

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The precise mechanism of action for 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride remains to be fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in cancer metabolism.
  • Receptor Modulation : It could modulate the activity of receptors involved in cellular proliferation and survival.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal examined the effects of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 10.5 µM. The study concluded that the compound induces apoptosis through the activation of caspases, leading to programmed cell death.

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of the compound against various pathogens. It was found to exhibit significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride?

  • Methodology : Use HPLC with UV detection (≥95% purity threshold) and mass spectrometry for molecular confirmation. Monitor stability via accelerated degradation studies under varying pH, temperature, and humidity conditions. For structural validation, employ 1^1H/13^13C NMR and X-ray crystallography (if crystalline) .
  • Data Contradictions : Discrepancies in purity assessments may arise from residual solvents or hygroscopicity; use Karl Fischer titration for water content analysis .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Experimental Design : Pre-solubilize in DMSO (≤1% v/v) for aqueous buffers, and validate compatibility with assay conditions (e.g., fluorescence interference). For polar solvents, test methanol/water mixtures with sonication. Document solubility limits systematically to avoid false negatives in biological screens .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Best Practices : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin/eyes; rinse immediately with water for 15 minutes if exposed. Store in a desiccator at 2–8°C to prevent hydrolysis of the benzonitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Troubleshooting Framework :

Verify assay conditions (pH, ionic strength) to ensure ligand-receptor compatibility.

Use competitive binding studies with known agonists/antagonists to validate specificity.

Cross-validate results with orthogonal techniques (e.g., SPR, ITC) to rule out false positives from fluorescence artifacts .

  • Case Study : Inconsistent IC50_{50} values may stem from aggregation; perform dynamic light scattering (DLS) to check for colloidal aggregates .

Q. What synthetic strategies optimize the yield of the hydroxymethylphenoxy moiety?

  • Methodology :

  • Protect the amino group with Boc before introducing the hydroxymethyl group via reductive amination (NaBH4_4/AcOH).
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography. Typical yields range from 60–75% after deprotection with HCl .
    • Challenges : Competing side reactions (e.g., over-reduction) require strict temperature control (−10°C to 0°C) .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • Stability Profiling :

  • Physiological (pH 7.4, 37°C) : Half-life <24 hours due to ester hydrolysis; use prodrug derivatives for in vivo studies.
  • Storage (anhydrous, −20°C) : Stable for >6 months; confirm via periodic LC-MS to detect degradation products (e.g., free benzonitrile) .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

  • In Silico Workflow :

Perform molecular docking (AutoDock Vina) using CYP3A4/2D6 crystal structures.

Validate with MD simulations (GROMACS) to assess binding stability.

Compare with experimental metabolic data (human liver microsomes) to refine predictions .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Root Causes : Poor bioavailability (e.g., low logP) or rapid metabolism.
  • Resolution :

  • Modify logP via substituent tuning (e.g., replace benzonitrile with carbamate).
  • Conduct PK/PD studies in rodents with LC-MS/MS quantification of plasma/tissue levels .

Methodological Tables

Parameter Optimal Conditions Key References
Purity AnalysisHPLC (C18 column, 0.1% TFA/ACN)
Solubility (aqueous)2–5 mg/mL in 10% DMSO/PBS
Stability (pH 7.4, 37°C)t1/2_{1/2} = 18–22 hours
Synthetic Yield (hydroxymethyl)65% ± 5% after Boc deprotection

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.